molecular formula C18H15ClN8 B10897894 2-{1-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-yl}[1,2,4]triazolo[1,5-c]quinazoline

2-{1-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-yl}[1,2,4]triazolo[1,5-c]quinazoline

Cat. No.: B10897894
M. Wt: 378.8 g/mol
InChI Key: NBCWQSIMLOEEMK-UHFFFAOYSA-N
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Description

2-{1-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-yl}[1,2,4]triazolo[1,5-c]quinazoline is a complex heterocyclic compound that features a unique combination of pyrazole and triazoloquinazoline moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-yl}[1,2,4]triazolo[1,5-c]quinazoline typically involves multi-step reactions starting from readily available precursors. One common approach involves the initial formation of the pyrazole ring through cyclocondensation reactions involving hydrazine and 1,3-dicarbonyl compounds . The triazoloquinazoline moiety can be synthesized through cyclization reactions involving appropriate precursors such as 2-aminobenzonitrile and hydrazine derivatives .

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are often employed to purify the final product .

Scientific Research Applications

2-{1-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-yl}[1,2,4]triazolo[1,5-c]quinazoline has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-{1-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-yl}[1,2,4]triazolo[1,5-c]quinazoline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .

Properties

Molecular Formula

C18H15ClN8

Molecular Weight

378.8 g/mol

IUPAC Name

2-[1-[(4-chloro-3,5-dimethylpyrazol-1-yl)methyl]pyrazol-3-yl]-[1,2,4]triazolo[1,5-c]quinazoline

InChI

InChI=1S/C18H15ClN8/c1-11-16(19)12(2)27(22-11)10-25-8-7-15(23-25)17-21-18-13-5-3-4-6-14(13)20-9-26(18)24-17/h3-9H,10H2,1-2H3

InChI Key

NBCWQSIMLOEEMK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CN2C=CC(=N2)C3=NN4C=NC5=CC=CC=C5C4=N3)C)Cl

Origin of Product

United States

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